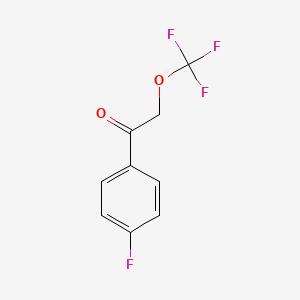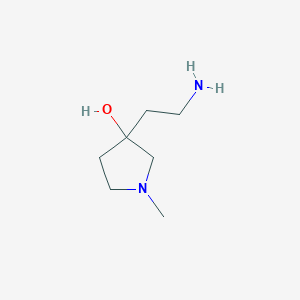
3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with an aminoethyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-3-one with ethylenediamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(2-Aminoethyl)-1-methylpyrrolidin-3-one.
Reduction: 3-(2-Aminoethyl)-1-methylpyrrolidine.
Substitution: Various N-substituted derivatives depending on the reactant used.
科学研究应用
3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a neurotransmitter analog and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to mimic the structure of certain neurotransmitters, potentially binding to receptor sites and modulating their activity. This interaction can influence various physiological processes, including neurotransmission and signal transduction.
相似化合物的比较
Similar Compounds
Tryptamine: A naturally occurring compound with a similar aminoethyl side chain.
Serotonin: A neurotransmitter with structural similarities, particularly in the aminoethyl group.
Melatonin: Another neurotransmitter analog with a similar functional group.
Uniqueness
3-(2-Aminoethyl)-1-methylpyrrolidin-3-ol is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and an aminoethyl side chain allows for versatile chemical reactivity and potential biological activity.
属性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H16N2O/c1-9-5-3-7(10,6-9)2-4-8/h10H,2-6,8H2,1H3 |
InChI 键 |
FCOKTUXQQPENMO-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1)(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)
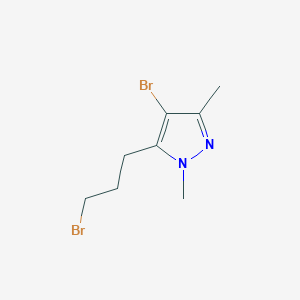
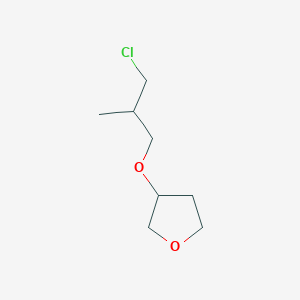

![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)

![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)

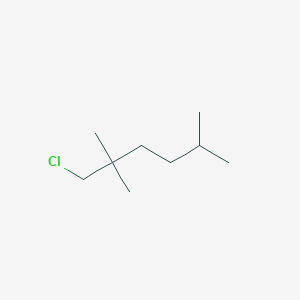
![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)


![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
